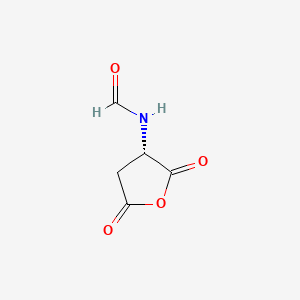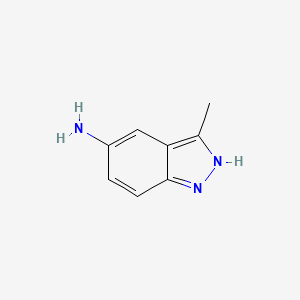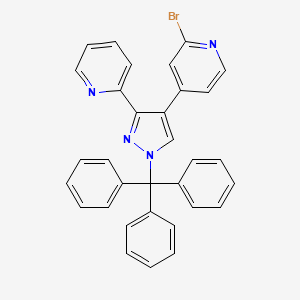
2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine
Vue d'ensemble
Description
The compound "2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine" is a multifaceted molecule that appears to be related to a class of compounds that have been synthesized for various applications, including the formation of tridentate ligands for transition metals and the construction of polyheterocyclic ring systems with potential biological activities. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related bromo-substituted pyridine and pyrazole derivatives, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including electrophilic halogenation, nucleophilic substitution, and diazotization-sandmeyer reactions. For instance, the synthesis of 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2) is achieved by electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another example is the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which serves as a precursor to various tridentate ligands . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of bromo-substituted pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These findings suggest that similar interactions might be expected in the molecular structure of "2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine."
Chemical Reactions Analysis
The bromo-substituted pyridine and pyrazole derivatives are often used as intermediates in the synthesis of more complex molecules. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides are synthesized through reactions involving pyrazole carbonyl chloride and phenylhydroxyamines . The presence of a bromo substituent often facilitates further functionalization through nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridine derivatives can vary widely depending on the specific substituents and molecular structure. For example, compounds like [Fe(L2)2][BF4]2 exhibit spin-transition properties and the light-induced excited spin-state trapping (LIESST) effect, which are influenced by the polymorphism of the compound . The presence of bromo and pyridine groups in the compound of interest suggests that it may also exhibit unique electronic and photophysical properties.
Applications De Recherche Scientifique
Photoinduced Reactions
Studies on derivatives of 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine have revealed their capacity for photoinduced reactions. 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, demonstrate three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant in the field of photochemistry and molecular physics (Vetokhina et al., 2012).
Fluorescence Immunoassay Applications
The derivative 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine has been utilized in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. Such applications are relevant in biochemical and medical research, particularly in diagnostics and analytical techniques (Pang Li-hua, 2009).
Synthesis of Metal Complexes
Compounds like 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a structurally related compound, have been used to synthesize metal complexes with potential biological applications. These complexes exhibit minimal cytotoxic activity and DNA binding affinities, which are essential in the development of new therapeutic agents (Omondi et al., 2018).
Development of Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been a precursor for constructing new polyheterocyclic ring systems. These systems have potential applications in developing new pharmaceuticals and materials with unique properties (E. Abdel‐Latif et al., 2019).
Ligand for Metal Complexes
Compounds like 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine are used to create ligands for metal complexes. These ligands, when combined with metals like palladium or platinum, form compounds with unique properties, potentially useful in catalysis and materials science (Clare A. Tovee et al., 2010).
Ethylene Oligomerization
Nickel(II) complexes bearing pyrazolylpyridines, including 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, are used in ethylene oligomerization reactions, indicating their potential in industrial applications such as polymer production (George S. Nyamato et al., 2016).
Safety And Hazards
The safety and hazards associated with pyridine derivatives depend on the specific compound. Some pyridine derivatives are used in pharmaceuticals and agrochemicals, suggesting they have been evaluated for safety and efficacy1.
Orientations Futures
The development of new pyridine derivatives is an active area of research, particularly in the fields of pharmaceuticals and agrochemicals. Many novel applications of these compounds are expected to be discovered in the future1.
Please note that this is a general analysis based on pyridine and its derivatives. The specific compound “2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine” may have different properties and behaviors. For a comprehensive analysis of this specific compound, further research in scientific literature or consultation with a chemical expert may be necessary.
Propriétés
IUPAC Name |
2-bromo-4-(3-pyridin-2-yl-1-tritylpyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrN4/c33-30-22-24(19-21-35-30)28-23-37(36-31(28)29-18-10-11-20-34-29)32(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIHIYNGIPHKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C5=CC=CC=N5)C6=CC(=NC=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463223 | |
| Record name | 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine | |
CAS RN |
446880-83-7 | |
| Record name | 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



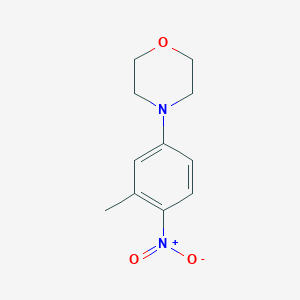

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)

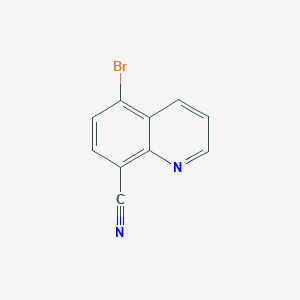



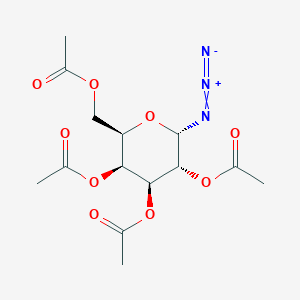
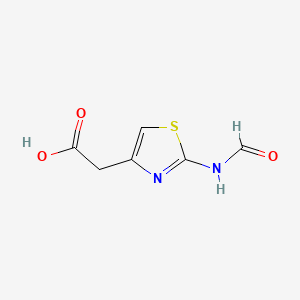
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

